N-benzyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound notable for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound is classified under quinazoline derivatives, which are known for their diverse biological activities. The chemical structure includes a benzyl group and a quinazoline moiety, contributing to its pharmacological properties.
The synthesis of N-benzyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide involves several key steps:
The reactions are generally conducted under controlled conditions using solvents such as dimethylformamide or acetonitrile, and monitored via thin-layer chromatography to ensure completion. Purification is often achieved through recrystallization or chromatography techniques .
The molecular formula of N-benzyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is , with a molecular weight of approximately 367.4 g/mol. The structure features:
This specific arrangement contributes to its biological activity and solubility characteristics.
The compound's structural data can be represented using SMILES notation: COc1cc2ncn(CCC(=O)NCc3ccccc3)c(=O)c2cc1OC
. This notation aids in computational modeling and structure-based drug design.
N-benzyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions typical for amides and quinazolines:
The stability of this compound under various conditions is significant for its potential therapeutic applications. Reaction conditions such as temperature, solvent choice, and pH must be optimized to prevent degradation or unwanted side reactions .
N-benzyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide exhibits its pharmacological effects primarily through inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. This inhibition leads to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic neurotransmission.
Studies have shown that derivatives of this compound exhibit significant inhibitory activity against these enzymes, with reported IC50 values indicating potent efficacy in vitro . Molecular docking studies suggest that the compound binds effectively to active sites on these enzymes.
While specific physical properties such as melting point and boiling point are not extensively documented, the molecular weight is confirmed at approximately 367.4 g/mol.
The compound is expected to be soluble in organic solvents due to its hydrophobic benzyl group and methoxy substituents. Its stability under physiological conditions makes it a candidate for further biological evaluation.
N-benzyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide has potential applications in:
CAS No.: 163000-63-3
CAS No.: 99593-25-6
CAS No.: 618903-56-3
CAS No.: 14021-23-9
CAS No.: 85815-37-8
CAS No.: 207740-41-8